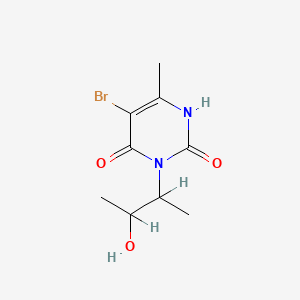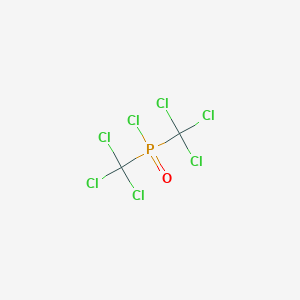
Phosphinic chloride, bis(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic chloride, bis(trichloromethyl)- is a chemical compound with the formula (CCl3)2PCl. It is a derivative of phosphinic acid and is characterized by the presence of two trichloromethyl groups attached to a phosphorus atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Phosphinic chloride, bis(trichloromethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with trichloromethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Phosphinic chloride, bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinic chloride, bis(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds.
Biology: It is utilized in the synthesis of biologically active molecules and as a cross-linking agent in biochemical studies.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphinic chloride, bis(trichloromethyl)- involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phosphorus atom can also participate in coordination chemistry, forming complexes with metals and other ligands. These interactions are crucial for its applications in catalysis and material science.
Comparison with Similar Compounds
Phosphinic chloride, bis(trichloromethyl)- can be compared with other similar compounds such as:
Phosphorus trichloride: A precursor in the synthesis of phosphinic chloride, bis(trichloromethyl)-.
Triphosgene (bis(trichloromethyl) carbonate): Used as a safer alternative to phosgene in various chemical reactions.
Phosphine oxides: Compounds with similar reactivity but different structural properties. The uniqueness of phosphinic chloride, bis(trichloromethyl)- lies in its dual trichloromethyl groups, which confer distinct reactivity and applications compared to other phosphorus-containing compounds.
Properties
CAS No. |
23041-25-0 |
|---|---|
Molecular Formula |
C2Cl7OP |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
trichloro-[chloro(trichloromethyl)phosphoryl]methane |
InChI |
InChI=1S/C2Cl7OP/c3-1(4,5)11(9,10)2(6,7)8 |
InChI Key |
RBZABDYWHRGPGO-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
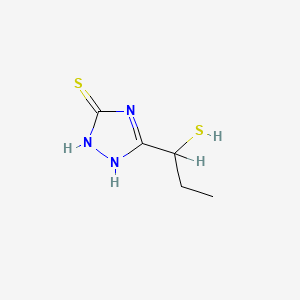
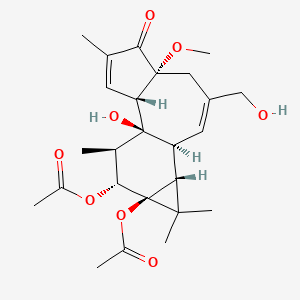
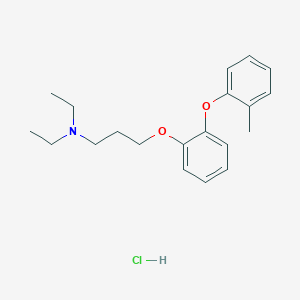


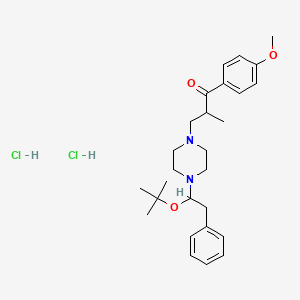

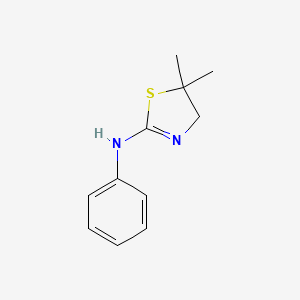
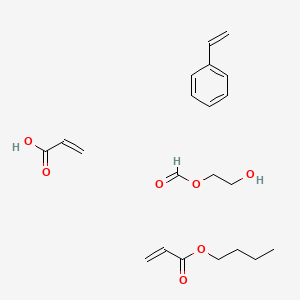
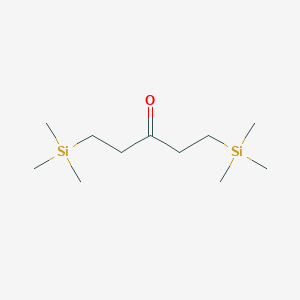
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

